Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is a complex organic compound that features a triazole ring, an ethyl ester, and a tert-butoxycarbonyl-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Ethyl Ester Group: This step involves esterification, where the carboxylic acid group is converted into an ethyl ester using ethanol and an acid catalyst.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide to form the tert-butoxycarbonyl-protected amine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Substituted triazole or ester derivatives.
Scientific Research Applications
Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butoxycarbonyl-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: A simpler compound with similar protective groups but lacking the triazole ring.
tert-Butyloxycarbonyl-protected amino acids: Compounds with similar protective groups used in peptide synthesis.
Uniqueness
Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties not found in simpler compounds. This makes it particularly valuable in medicinal chemistry and organic synthesis.
Biological Activity
Ethyl 2-(5-(1-((tert-butoxycarbonyl)amino)ethyl)-4H-1,2,4-triazol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H22N4O4
- Molar Mass : 298.338 g/mol
- Structure : The compound features a triazole ring which is known for its role in various biological activities.
The biological activity of this compound primarily involves its interaction with specific biological targets. Triazole derivatives have been shown to exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Compounds containing triazole rings are often evaluated for their ability to inhibit the growth of bacteria and fungi.
- Anticancer Properties : The compound may interfere with cellular pathways involved in cancer cell proliferation and survival. For instance, triazole derivatives have been reported to inhibit specific kinases that are crucial for cancer cell viability.
Antimicrobial Activity
Research indicates that triazole compounds can effectively inhibit the growth of various pathogens. For example, a study demonstrated that triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of these compounds.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | E. coli |
Triazole Derivative A | 16 | S. aureus |
Triazole Derivative B | 8 | C. albicans |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study assessed its effects on MDA-MB-231 (a triple-negative breast cancer cell line), revealing an IC50 value of approximately 0.126 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 0.126 | Induction of apoptosis via caspase activation |
Non-cancer MCF10A | >2 | Minimal effect on normal cells |
Case Study 1: Inhibition of Cancer Cell Proliferation
In a controlled laboratory setting, researchers treated MDA-MB-231 cells with varying concentrations of this compound over a period of 72 hours. The results indicated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy Against Fungal Infections
Another study evaluated the antifungal properties of the compound against Candida species. The results showed significant inhibition at concentrations as low as 32 µg/mL, suggesting its potential use in treating fungal infections.
Properties
IUPAC Name |
ethyl 2-[3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1H-1,2,4-triazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4/c1-6-20-10(18)7-9-15-11(17-16-9)8(2)14-12(19)21-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQGRKRRJVZTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C(C)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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